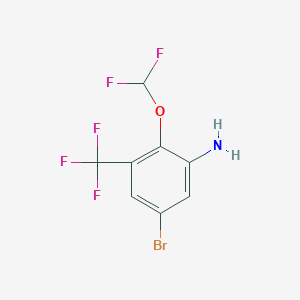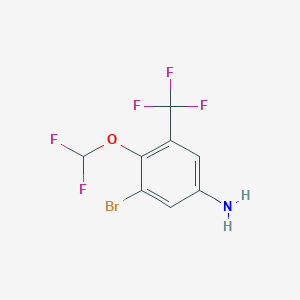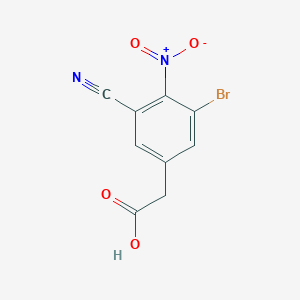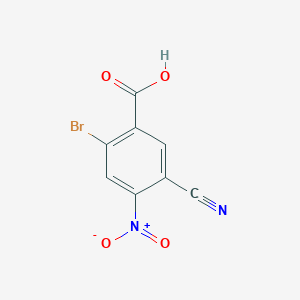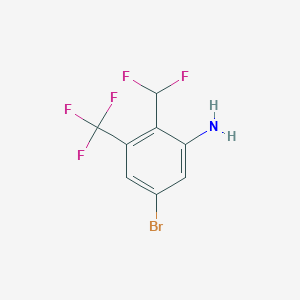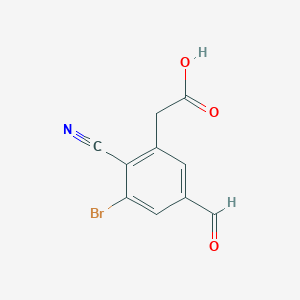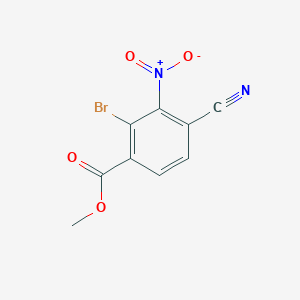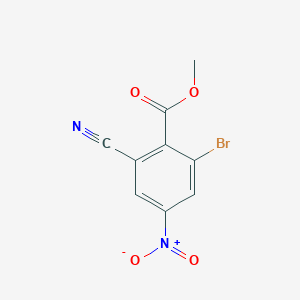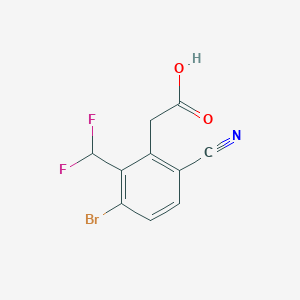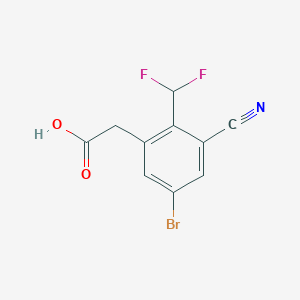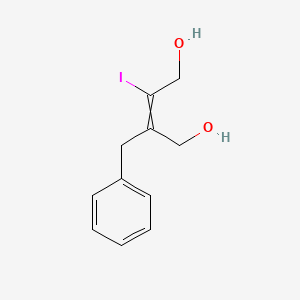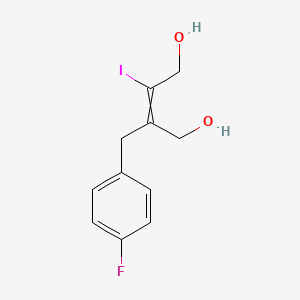
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine
概要
説明
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4,4-difluoro group and a 4-bromo-3-methylbenzenesulfonyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine typically involves multiple steps:
-
Preparation of 4-Bromo-3-methylbenzenesulfonyl chloride:
Starting Material: 4-Bromo-3-methylbenzenesulfonic acid.
Reagent: Thionyl chloride.
Conditions: Reflux in an inert atmosphere.
Product: 4-Bromo-3-methylbenzenesulfonyl chloride.
-
Formation of this compound:
Starting Material: 4,4-Difluoropiperidine.
Reagent: 4-Bromo-3-methylbenzenesulfonyl chloride.
Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Product: this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfones or sulfoxides.
Reduction Products: Reduced forms of the sulfonyl group, such as sulfides.
科学的研究の応用
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine depends on its application. In biological systems, it may act by:
Enzyme Inhibition: The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Receptor Binding: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
類似化合物との比較
1-(4-Bromo-3-methylbenzenesulfonyl)-piperidine: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
4-Bromo-3-methylbenzenesulfonyl chloride: Used as an intermediate in the synthesis of the target compound.
4,4-Difluoropiperidine: The piperidine ring without the sulfonyl substitution, used in various synthetic applications.
Uniqueness: 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine is unique due to the combination of the sulfonyl and difluoro groups, which confer specific chemical and biological properties that are not present in similar compounds. This makes it a valuable compound for targeted research and development in multiple scientific fields.
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonyl-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO2S/c1-9-8-10(2-3-11(9)13)19(17,18)16-6-4-12(14,15)5-7-16/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPCMVMHAJQUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



